
(5-(Trifluoromethyl)isoxazol-3-yl)methanamine
Vue d'ensemble
Description
“(5-(Trifluoromethyl)isoxazol-3-yl)methanamine” is a chemical compound with the molecular formula C5H5F3N2O . It is a versatile substance used in scientific research and has unique structure and properties that make it suitable for various applications, including drug discovery and development, material synthesis, and catalysis.
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . A general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 .
Molecular Structure Analysis
The molecular structure of “(5-(Trifluoromethyl)isoxazol-3-yl)methanamine” is represented by the SMILES notation: NCC1=NOC(C(F)(F)F)=C1 .
Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .
Applications De Recherche Scientifique
Anticancer Activity
Isoxazole derivatives, including those with a trifluoromethyl group, have been studied for their potential anticancer properties. The trifluoromethyl group can significantly enhance the biological activity of these compounds. For instance, certain isoxazole-based molecules have shown promising results against breast cancer cell lines such as MCF-7, 4T1, and PC-3 . The presence of the trifluoromethyl group has been linked to improved efficacy in inhibiting cancer cell growth.
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the trifluoromethyl group is valued for its ability to improve the pharmacokinetic properties of molecules. Isoxazole rings, including those substituted with trifluoromethyl groups, are found in several marketed drugs due to their diverse therapeutic activities . They are used in the design and synthesis of new drug candidates, with a focus on enhancing activity and selectivity.
Pharmacology
The pharmacological profile of isoxazole derivatives is broad, encompassing activities such as analgesic, anti-inflammatory, anticonvulsant, and antidepressant effects . The trifluoromethyl group can modulate these effects by affecting the molecule’s interaction with biological targets. This makes (5-(Trifluoromethyl)isoxazol-3-yl)methanamine a valuable scaffold for developing new pharmacological agents.
Acetylcholinesterase Inhibition
Isoxazole derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme target for the treatment of Alzheimer’s disease . The trifluoromethyl group may influence the binding affinity and selectivity of these inhibitors, providing a pathway for the development of novel therapeutic agents for neurodegenerative diseases.
Biological Studies
Isoxazole compounds, due to their structural diversity, are used in various biological studies to explore their interaction with different biological pathways and targets. The trifluoromethyl group often plays a crucial role in these interactions, affecting the compound’s biological activity and stability .
Chemical Synthesis
In synthetic chemistry, (5-(Trifluoromethyl)isoxazol-3-yl)methanamine can be used as a building block for constructing more complex molecules. Its reactivity allows for various transformations, making it a versatile reagent for synthesizing polysubstituted isoxazoles and other heterocyclic compounds .
Propriétés
IUPAC Name |
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNMFIMTQQLGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1364678-08-9 | |
| Record name | [5-(trifluoromethyl)-1,2-oxazol-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1444515.png)
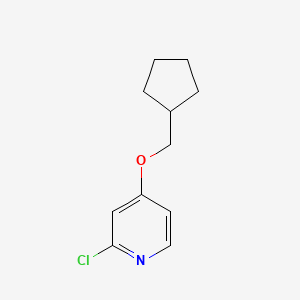
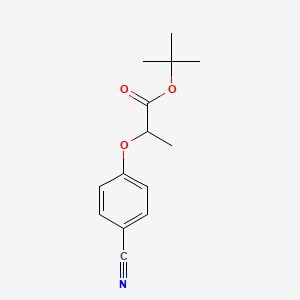

![[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1444520.png)
![Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1444522.png)

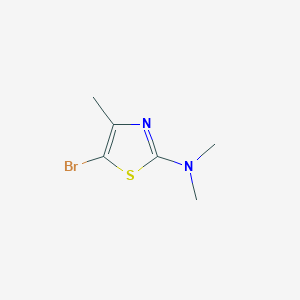
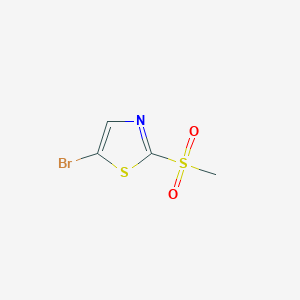
![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)
![2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1444534.png)
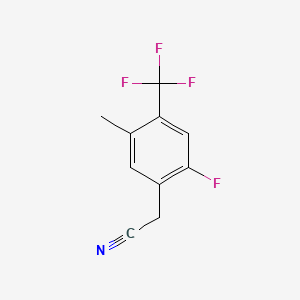
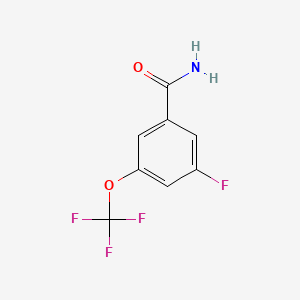
![8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1444538.png)